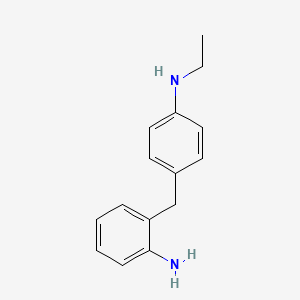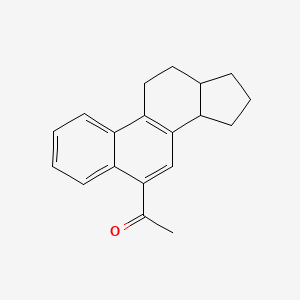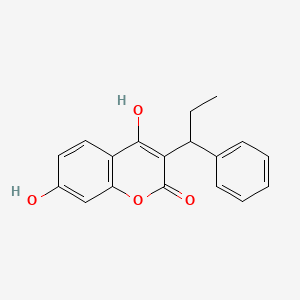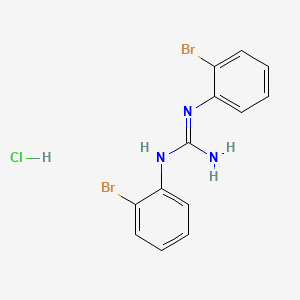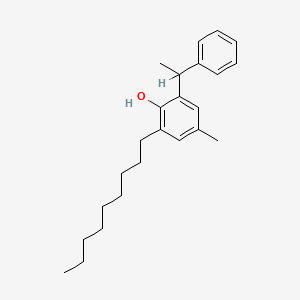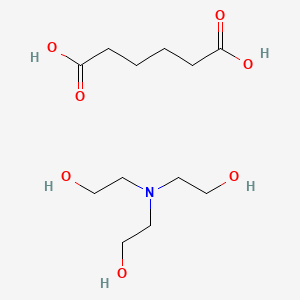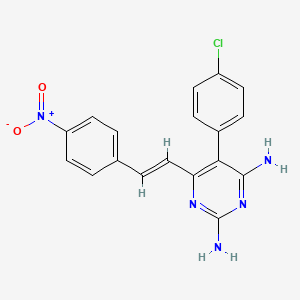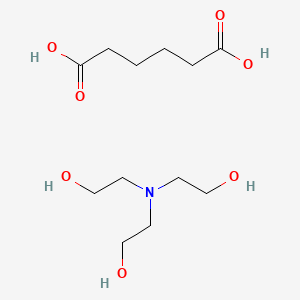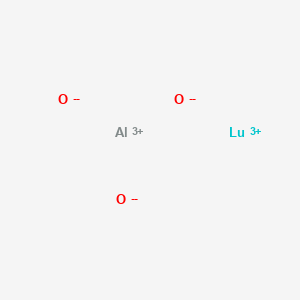
Potassium hydrogen 2-octadecenylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C22H39KO4. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its potassium salt form and the presence of an octadecenyl group attached to a succinate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen 2-octadecenylsuccinate typically involves the reaction of octadecenylsuccinic anhydride with potassium hydroxide. The reaction is carried out in an organic solvent, such as toluene or hexane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Potassium hydrogen 2-octadecenylsuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The succinate moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various succinate derivatives
科学的研究の応用
Potassium hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is utilized in the study of cell membranes and lipid interactions.
Industry: The compound is used in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
作用機序
The mechanism of action of potassium hydrogen 2-octadecenylsuccinate involves its interaction with lipid membranes and proteins. The octadecenyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. The succinate moiety can also interact with proteins, potentially modulating their activity and function.
類似化合物との比較
Similar Compounds
- Sodium hydrogen 2-octadecenylsuccinate
- Potassium hydrogen 2-octadecylsuccinate
- Sodium hydrogen 2-octadecylsuccinate
Uniqueness
Potassium hydrogen 2-octadecenylsuccinate is unique due to its specific combination of the octadecenyl group and succinate moiety, which imparts distinct physicochemical properties. Compared to similar compounds, it offers better integration into lipid membranes and enhanced surfactant properties, making it particularly useful in applications requiring membrane interaction and stabilization.
特性
CAS番号 |
92218-39-8 |
|---|---|
分子式 |
C22H40KO4+ |
分子量 |
407.6 g/mol |
IUPAC名 |
potassium;2-[(E)-octadec-2-enyl]butanedioic acid |
InChI |
InChI=1S/C22H40O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;/h16-17,20H,2-15,18-19H2,1H3,(H,23,24)(H,25,26);/q;+1/b17-16+; |
InChIキー |
YUQFEBQOJLMMKD-CMBBICFISA-N |
異性体SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O.[K+] |
正規SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)O)C(=O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


